molecular formula C17H13NO4 B1436787 Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 2093243-16-2

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B1436787
CAS No.: 2093243-16-2
M. Wt: 295.29 g/mol
InChI Key: CTAXHFYBNNGHNF-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a complex organic compound that belongs to the class of oxindole derivatives. Oxindoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an indoline core, a phenyl group, and a carboxylate ester, making it a subject of interest for various scientific research applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of cellular processes, such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the compound’s action likely results in a variety of molecular and cellular effects . These effects can include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, treatment of tuberculosis, regulation of blood sugar levels, treatment of malaria, and inhibition of cholinesterase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where indoline-2-one reacts with aromatic aldehydes in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indoline core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized oxindole derivatives, reduced indoline compounds, and various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a related indole core.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with antiviral properties.

Uniqueness

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXHFYBNNGHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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